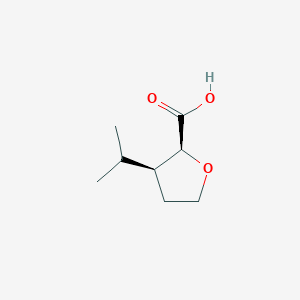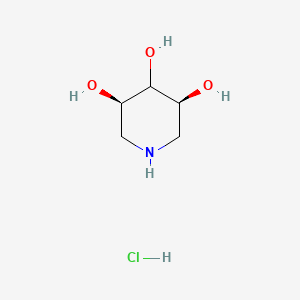
(2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid
Descripción general
Descripción
“(2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid” likely refers to a compound with a propan-2-yloxolane (a type of cyclic ether) and a carboxylic acid functional group. The (2S,3S) notation indicates the configuration of chiral centers in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The (2S,3S) notation indicates that it has two chiral centers, each with a specific spatial arrangement of atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The oxolane ring might undergo reactions typical of ethers, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make it polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Liquid-Liquid Extraction of Carboxylic Acids
The production of organic acids through fermentative routes, aimed at generating bio-based plastics, has increased interest in carboxylic acid removal technologies from aqueous streams. Liquid-liquid extraction (LLX) is a primary method for recovering diluted carboxylic acids. Recent advancements have introduced novel solvents like ionic liquids, alongside improvements in traditional amine and organophosphorous extractants. These developments offer enhanced economic feasibility for processes previously challenged by low acid concentrations, highlighting the potential of composite solvents and solvent regeneration strategies for efficient and sustainable carboxylic acid recovery (Sprakel & Schuur, 2019).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, produced fermentatively by engineered microbes, are promising biorenewable chemicals but can inhibit microbial growth at low concentrations. Understanding the impact of carboxylic acids on microbes such as Escherichia coli and Saccharomyces cerevisiae is crucial for developing robust strains. This knowledge assists in metabolic engineering strategies to enhance microbial tolerance against carboxylic acid-induced stress, facilitating improved production processes for bio-renewable chemicals (Jarboe, Royce, & Liu, 2013).
Biotechnological Production from Lactic Acid
Lactic acid serves as a significant feedstock for producing biodegradable polymers and other valuable chemicals via biotechnological and chemical routes. Its versatility allows for the derivation of numerous chemicals, including pyruvic acid and lactate ester, highlighting lactic acid's potential as a cornerstone for green chemistry and a sustainable alternative to petrochemicals (Gao, Ma, & Xu, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3S)-3-propan-2-yloxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5(2)6-3-4-11-7(6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQUGGZXCRCNHB-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCOC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCO[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid | |
CAS RN |
1807941-13-4 | |
| Record name | rac-(2R,3R)-3-(propan-2-yl)oxolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyclopropyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2968237.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2968239.png)




![11-Acetyl-6-oxo-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-diene](/img/structure/B2968245.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2968246.png)
![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)
![Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2968249.png)


